Cas no 1567347-13-0 (Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate)
![Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate structure](https://www.kuujia.com/scimg/cas/1567347-13-0x500.png)
Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate Chemical and Physical Properties
Names and Identifiers
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- chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
- Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester
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- Inchi: 1S/C12H22ClNO4/c1-6-8(2)9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)
- InChI Key: VRIGUKQJHAWXGW-UHFFFAOYSA-N
- SMILES: ClCOC(C(C(C)CC)NC(=O)OC(C)(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 288
- Topological Polar Surface Area: 64.599
- XLogP3: 3.3
Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375924-0.5g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 0.5g |
$1043.0 | 2025-03-16 | |
Enamine | EN300-375924-0.05g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 0.05g |
$912.0 | 2025-03-16 | |
Enamine | EN300-375924-0.1g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 0.1g |
$956.0 | 2025-03-16 | |
Enamine | EN300-375924-1.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-16 | |
Enamine | EN300-375924-0.25g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 0.25g |
$999.0 | 2025-03-16 | |
Enamine | EN300-375924-10.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-16 | |
Enamine | EN300-375924-5.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-16 | |
Enamine | EN300-375924-2.5g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate |
1567347-13-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-16 |
Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate Related Literature
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3. Book reviews
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Comprehensive Analysis of Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate (CAS No. 1567347-13-0)
The compound Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate (CAS No. 1567347-13-0) is a specialized organic intermediate with significant applications in pharmaceutical synthesis and peptide chemistry. Its unique structure, featuring a chloromethyl ester group and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block for drug discovery and bioconjugation. Researchers and industry professionals frequently search for this compound due to its role in prodrug development and targeted drug delivery systems.
In recent years, the demand for custom synthetic intermediates like 1567347-13-0 has surged, driven by advancements in precision medicine and biologics. The compound’s Boc-protected amino acid moiety is particularly valuable for solid-phase peptide synthesis (SPPS), a technique widely used in therapeutic peptide production. Users often inquire about its solubility profiles, stability under acidic conditions, and compatibility with click chemistry reactions—topics reflecting current trends in high-throughput screening and combinatorial chemistry.
The chloromethyl ester functionality in Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate enables efficient alkylation reactions, a feature exploited in prodrug activation strategies. This aligns with growing interest in enzyme-responsive drug release mechanisms, a hot topic in cancer therapeutics and controlled-release formulations. Searches related to its hydrolysis kinetics or pH-dependent reactivity highlight its relevance in biodegradable polymer research and smart material design.
From a synthetic perspective, the compound’s stereocenter at the 2-position raises questions about chiral purity and enantioselective synthesis—key concerns for API manufacturers. Analytical methods such as HPLC-MS and NMR spectroscopy are commonly discussed in technical forums to verify its structural integrity. Additionally, its lipophilicity parameters are frequently analyzed for QSAR modeling, addressing the demand for AI-driven molecular property prediction tools.
Environmental and regulatory considerations also shape user queries. While not classified as hazardous, researchers seek data on its biodegradation pathways and green chemistry alternatives for its synthesis. The compound’s compatibility with continuous flow reactors and microwave-assisted synthesis reflects industry shifts toward sustainable chemical processes.
In summary, CAS No. 1567347-13-0 represents a critical tool for modern medicinal chemistry, bridging gaps between small-molecule drugs and biopharmaceuticals. Its multifaceted applications—from peptide backbone modification to functional material engineering—ensure its continued relevance in both academic and industrial settings.
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